

Analytical Standards for 2-Acetoxy-3-deacetoxycaesaldekarin E: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Acetoxy-3-deacetoxycaesaldekarin E

Cat. No.: B1150624

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of **2-Acetoxy-3-deacetoxycaesaldekarin E**, a cassane-type furanoditerpene. The information herein is intended to support quality control, purity assessment, and stability testing of this compound for research and drug development purposes.

Compound Information

Parameter	Value
Compound Name	2-Acetoxy-3-deacetoxycaesaldekarin E
CAS Number	18326-06-2
Molecular Formula	C ₂₄ H ₃₀ O ₆
Molecular Weight	414.49 g/mol
Chemical Class	Cassane Diterpene
Appearance	White to off-white powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [1]
Purity (Typical)	≥98% (by HPLC)
Storage	Store at -20°C for long-term storage. Protect from light and moisture.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the purity assessment and quantitative analysis of **2-Acetoxy-3-deacetoxycaesaldekarin E**. Due to the lack of a strong chromophore in some diterpenoids, detection at lower wavelengths (e.g., 210 nm) is often employed.[\[2\]](#) Alternatively, a Charged Aerosol Detector (CAD) can be used for more universal and sensitive detection.[\[2\]](#)

Experimental Protocol: HPLC-UV

Instrumentation:

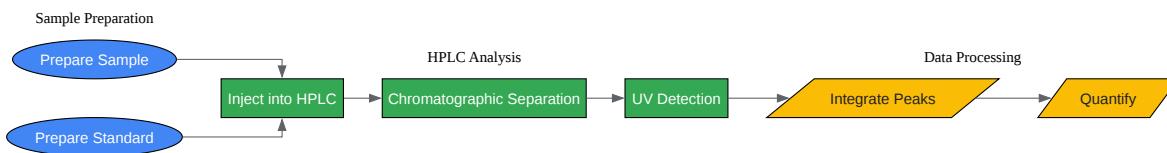
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	0-30 min: 60-90% B; 30-35 min: 90% B; 35-36 min: 90-60% B; 36-40 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	220 nm
Injection Volume	10 μ L
Standard Solution	Prepare a stock solution of 2-Acetoxy-3-deacetoxycaesaldekarin E in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution.
Sample Preparation	Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Data Analysis:

- Purity: Determine the area percentage of the main peak relative to the total peak area.
- Quantification: Construct a calibration curve using the peak areas of the standard solutions versus their concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.



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HPLC Analysis Workflow

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of **2-Acetoxy-3-deacetoxycaesaldekarin E** should be confirmed using one- and two-dimensional NMR spectroscopy. The complete assignment of proton (¹H) and carbon (¹³C) signals is crucial for identity confirmation.

Experimental Protocol: NMR

Instrumentation:

- NMR spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

- Dissolve 5-10 mg of the standard in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.

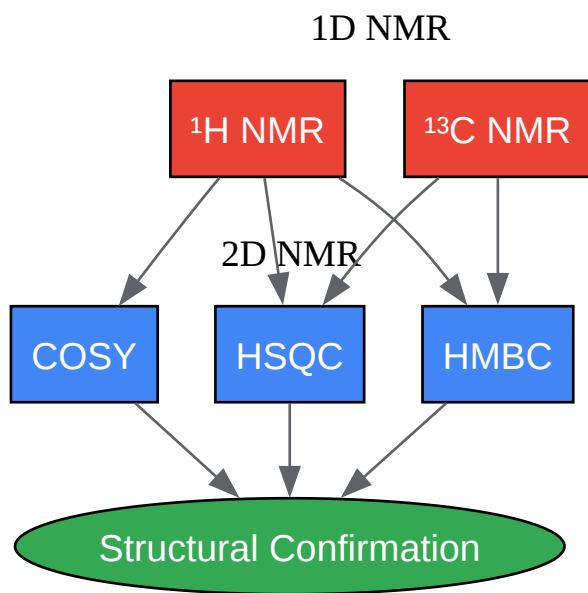
Recommended Experiments:

- ¹H NMR: To observe the proton chemical shifts and coupling constants.
- ¹³C NMR: To determine the number and chemical shifts of carbon atoms.

- DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assigning quaternary carbons and piecing together the molecular framework.

Data Interpretation:

- Compare the acquired spectra with reference data for cassane diterpenes to confirm the structure. Key correlations in 2D NMR spectra are instrumental in confirming the connectivity of the molecule.[1][3]



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NMR Data for Structural Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can aid in structural confirmation.

Experimental Protocol: LC-MS

Instrumentation:

- Liquid chromatography system coupled to a mass spectrometer (e.g., QTOF or Orbitrap for high-resolution mass spectrometry).

Chromatographic Conditions:

- Use the HPLC conditions described in Section 2.1, potentially with a faster gradient if only mass data is required.

Mass Spectrometry Conditions:

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), positive mode
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Scan Range	m/z 100-1000
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Collision Energy (for MS/MS)	Ramp from 10-40 eV to obtain fragment ions

Data Analysis:

- Confirm the presence of the protonated molecule $[M+H]^+$ or other adducts (e.g., $[M+Na]^+$).

- Use high-resolution data to confirm the elemental composition.
- Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of acetic acid, water) which can provide structural information. The fragmentation of the diterpenoid skeleton can yield diagnostic ions.^[4]

Stability Testing Protocol

A stability testing program is essential to determine the retest period and appropriate storage conditions for the analytical standard.

Protocol Outline

Storage Conditions:

- Long-term: $-20^{\circ}\text{C} \pm 5^{\circ}\text{C}$
- Accelerated: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$
- Stress Conditions (for method validation): $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$; exposure to light (ICH Q1B).

Testing Schedule:

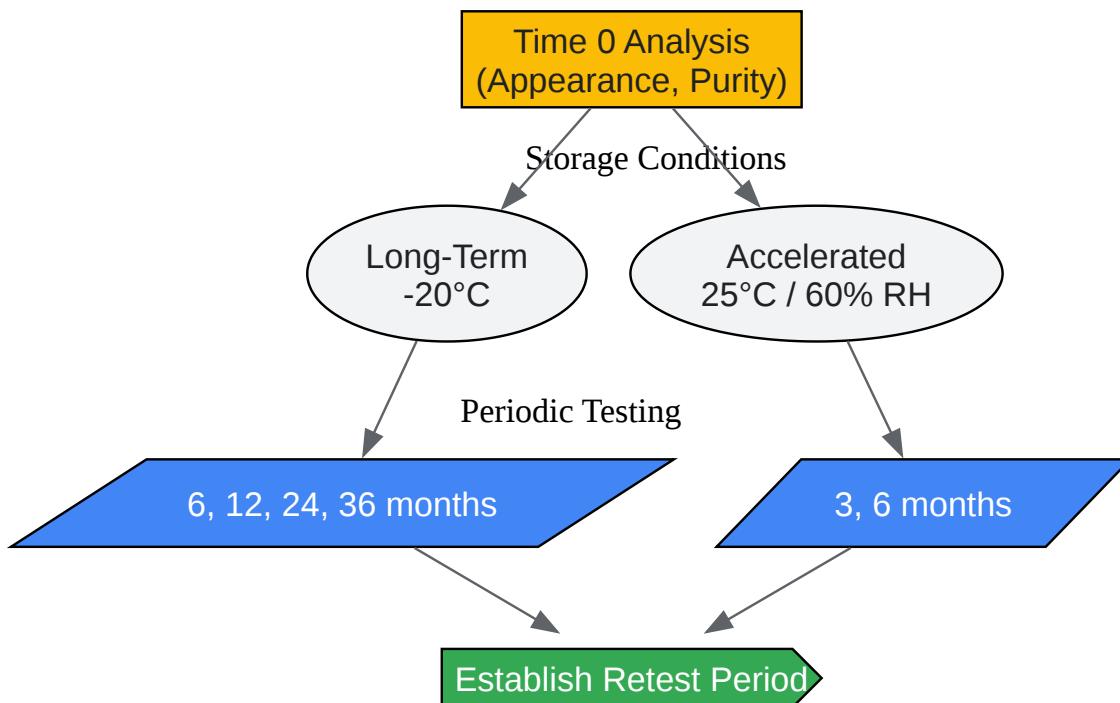
- Long-term: 0, 6, 12, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.

Analytical Tests:

- Appearance: Visual inspection.
- Purity: HPLC-UV method as described in Section 2.1.
- Identity: Confirmation by a secondary technique if significant changes are observed (e.g., LC-MS).

Acceptance Criteria:

- Appearance: No significant change in color or physical state.
- Purity: No significant degradation (e.g., not more than 2% decrease in purity from the initial value). No single impurity should exceed 0.5%.



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Stability Testing Workflow

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